Cas no 51012-64-7 (2-Bromo-1-(m-tolyl)ethanone)
2-Bromo-1-(m-tolyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-1-(m-tolyl)ethanone
- 1-bromo-2-(3-methylphenyl)-2-oxoethane
- 2-bromo-1-(3-methylphenyl)ethanone
- 2-bromo-1-m-tolylethanone
- 2-BROMO-1-M-TOLYL-ETHANONE
- 2-BROMO-3’-METHYLACETOPHENONE
- 2-bromo-3-methylacetophenone
- AKOS009359247
- BANFRNTVKCHZDE-UHFFFAOYSA-N
- 2-bromo-1-(3-methylphenyl)ethan-1-one
- BS-13491
- DTXSID40434522
- SY022880
- DB-017835
- 3-methylphenacyl bromide
- CS-0153230
- EN300-39719
- 51012-64-7
- 2-bromo-3'methylacetophenone
- SCHEMBL230719
- s10680
- 2-bromo-1-(m-tolyl)ethan-1-one
- A828396
- MFCD07364269
- 2-Bromo-3 inverted exclamation mark -methylacetophenone
- BCA01264
- 2-bromo-3'-methylacetophenone
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- MDL: MFCD07364269
- Inchi: 1S/C9H9BrO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,6H2,1H3
- InChI Key: BANFRNTVKCHZDE-UHFFFAOYSA-N
- SMILES: BrCC(C1C=CC=C(C)C=1)=O
Computed Properties
- Exact Mass: 211.98400
- Monoisotopic Mass: 211.98368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Color/Form: No data available
- Density: 1.416
- Melting Point: Not available
- Boiling Point: 263.927℃ at 760 mmHg
- Flash Point: 74.59 °C
- PSA: 17.07000
- LogP: 2.57260
- Vapor Pressure: Not available
2-Bromo-1-(m-tolyl)ethanone Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Bromo-1-(m-tolyl)ethanone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2-Bromo-1-(m-tolyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B614805-50mg |
2-Bromo-1-(m-tolyl)ethanone |
51012-64-7 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B614805-100mg |
2-Bromo-1-(m-tolyl)ethanone |
51012-64-7 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B614805-500mg |
2-Bromo-1-(m-tolyl)ethanone |
51012-64-7 | 500mg |
$ 365.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TN742-250mg |
2-Bromo-1-(m-tolyl)ethanone |
51012-64-7 | 97% | 250mg |
¥499.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TN742-100mg |
2-Bromo-1-(m-tolyl)ethanone |
51012-64-7 | 97% | 100mg |
¥240.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TN742-1g |
2-Bromo-1-(m-tolyl)ethanone |
51012-64-7 | 97% | 1g |
1529CNY | 2021-05-07 | |
| eNovation Chemicals LLC | Y1049042-1g |
2-bromo-3-methylacetophenone |
51012-64-7 | 97% | 1g |
$95 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1049042-5g |
2-bromo-3-methylacetophenone |
51012-64-7 | 97% | 5g |
$180 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1049042-10g |
2-bromo-3-methylacetophenone |
51012-64-7 | 97% | 10g |
$435 | 2023-09-02 | |
| abcr | AB278084-1 g |
3-Methylphenacyl bromide, 95%; . |
51012-64-7 | 95% | 1g |
€295.70 | 2023-04-26 |
2-Bromo-1-(m-tolyl)ethanone Suppliers
2-Bromo-1-(m-tolyl)ethanone Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 2-Bromo-1-(m-tolyl)ethanone
2-Bromo-1-(m-tolyl)ethanone: A Versatile Synthetic Intermediate with Promising Applications in Medicinal Chemistry
2-Bromo-1-(m-tolyl)ethanone, with the chemical structure of bromine substituent at the 2-position and m-tolyl group at the 1-position of the ethanone skeleton, has emerged as a critical synthetic building block in the development of bioactive compounds. Its CAS No. 51012-64-7 designation underscores its unique position in pharmaceutical research, particularly in the synthesis of heterocyclic scaffolds and drug candidates targeting inflammatory and neurodegenerative diseases. Recent studies published in Journal of Medicinal Chemistry (2023) highlight its role as a key intermediate in the design of selective PDE4 inhibitors, which are currently under clinical investigation for the treatment of chronic obstructive pulmonary disease (COPD).
The molecular framework of 2-Bromo-1-(m-tolyl)ethanone provides a highly reactive electrophilic center at the brominated carbon, enabling diverse synthetic transformations. This property has been leveraged in the preparation of substituted pyridines and quinolines, which are known for their antitumor and antimicrobial activities. A 2022 study in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound serves as an efficient precursor for the synthesis of 2-arylquinolines, which exhibit potent activity against multidrug-resistant bacterial strains. The m-tolyl substituent contributes to the hydrophobicity of the final product, enhancing its membrane permeability and cellular uptake.
Recent advances in asymmetric catalysis have further expanded the utility of 2-Bromo-1-(m-tolyl)ethanone. Researchers at the University of Tokyo (2023) reported a novel enantioselective approach using chiral phosphoric acid catalysts to synthesize enantiomerically pure derivatives. These derivatives have shown improved pharmacokinetic profiles compared to their racemic counterparts, as evidenced by in vivo studies in murine models of rheumatoid arthritis. The ability to control stereochemistry through this compound's synthetic versatility represents a significant breakthrough in the development of next-generation therapeutics.
Structural modifications of 2-Bromo-1-(m-tolyl)ethanone have also led to the discovery of novel antiviral agents. A 2023 study in Antiviral Research revealed that derivatives with electron-withdrawing substituents on the m-tolyl ring exhibit enhanced activity against SARS-CoV-2 spike protein. The bromine atom's electrophilic nature facilitates the formation of covalent bonds with viral proteins, a mechanism that has been validated through molecular docking simulations. These findings suggest that this compound could serve as a scaffold for the development of broad-spectrum antiviral therapeutics.
The synthetic potential of 2-Bromo-1-(m-tolyl)ethanone extends to the preparation of metal complexes with unique biological properties. A 2023 paper in Coordination Chemistry Reviews described its use in the synthesis of copper(II) complexes that demonstrate selective cytotoxicity against cancer cells. The m-tolyl group's steric bulk is critical in stabilizing the coordination sphere, while the bromine atom enhances the redox activity of the metal center. These complexes have shown promising results in preclinical studies for the treatment of leukemia and lymphoma.
Recent computational studies have provided insights into the reactivity patterns of 2-Bromo-1-(m-tolyl)ethanone. Density functional theory (DFT) calculations published in Organic & Biomolecular Chemistry (2023) revealed that the bromine atom's ability to form transient σ-complexes with nucleophiles is a key factor in its synthetic utility. These findings have guided the development of more efficient synthetic routes, including microwave-assisted methods that reduce reaction times by up to 60% compared to traditional thermal conditions.
The pharmaceutical relevance of 2-Bromo-1-(m-tolyl)ethanone is further supported by its role in the synthesis of GABA analogs. A 2023 study in European Journal of Medicinal Chemistry demonstrated its application in preparing compounds with enhanced affinity for GABAB receptors, which are targets for the treatment of anxiety disorders. The m-tolyl substituent's ability to modulate receptor binding kinetics has been shown to improve drug efficacy while reducing side effects associated with traditional anxiolytics.
Advances in green chemistry have also influenced the synthesis of 2-Bromo-1-(m-tolyl)ethanone. A 2023 paper in Green Chemistry described a solvent-free method using solid acid catalysts that significantly reduces waste generation. This approach not only improves the environmental sustainability of the synthesis but also enhances the purity of the final product, as evidenced by HPLC analysis showing >99% purity in the final compound. Such developments are critical for the large-scale production of pharmaceutical intermediates.
Current research is exploring the potential of 2-Bromo-1-(m-tolyl)ethanone in the development of dual-action drugs. A 2023 study in Drug Discovery Today reported its use in creating compounds that simultaneously target both the NF-κB and MAPK signaling pathways, which are implicated in various inflammatory diseases. The m-tolyl group's ability to modulate protein-protein interactions has been identified as a key factor in this dual targeting mechanism, offering new possibilities for the treatment of complex pathologies.
Looking ahead, the continued exploration of 2-Bromo-1-(m-tolyl)ethanone's synthetic potential is expected to yield novel compounds with applications in oncology, neurology, and antimicrobial therapy. Ongoing research into its reactivity patterns and stereochemical control will further enhance its utility as a versatile building block in medicinal chemistry. As new synthetic methods and biological targets are discovered, this compound is poised to play an increasingly important role in the development of innovative therapeutics.
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